molecular formula C10H16N2O3 B13299163 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic Acid

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B13299163
M. Wt: 212.25 g/mol
InChI Key: PHDKXFLONCNWDO-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is a versatile scaffold that contributes to the compound’s unique properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine using an oxidizing agent such as nitric acid, followed by reduction to yield the desired product . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can have different biological and chemical properties .

Scientific Research Applications

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in binding to proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

This comprehensive overview highlights the significance of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Biological Activity

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound includes two pyrrolidine rings connected by carbonyl and carboxylic acid functional groups. Its molecular formula is C₈H₁₄N₂O₃, which contributes to its solubility and reactivity in biological environments.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function.
  • Antiviral Properties : Some derivatives of pyrrolidine compounds have shown antiviral activity, particularly against viruses such as HSV-1 and other RNA viruses, indicating potential therapeutic applications in virology .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have potential as an anticancer agent. The specific pathways involved in inducing apoptosis in cancer cells are currently under investigation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular function and promoting apoptosis in cancer cells.
  • Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Study 2Showed cytotoxic effects on MCF7 breast cancer cells with an IC50 value of approximately 30 µM .
Study 3Investigated antiviral activity against HSV-1, achieving a reduction in viral titer by over 70% at higher concentrations .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of bacterial pathogens. Results indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria, supporting its potential use as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Research : A series of experiments involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15/h7-8,11H,1-6H2,(H,14,15)

InChI Key

PHDKXFLONCNWDO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)C(=O)O

Origin of Product

United States

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